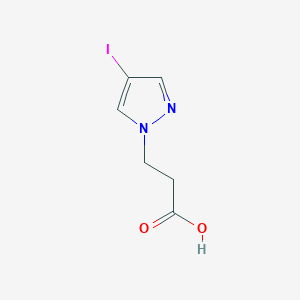

3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

Description

Introduction to 3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid

This compound stands as a representative member of the pyrazole carboxylic acid family, distinguished by its iodine substitution pattern and alkyl chain linkage. This compound has garnered considerable attention in the scientific community due to its potential applications as a synthetic building block and its unique reactivity profile stemming from the presence of both electron-withdrawing and electron-donating functional groups. The molecular architecture of this compound presents interesting opportunities for further chemical modification and derivatization, making it a valuable precursor in organic synthesis protocols.

The compound's significance extends beyond its immediate synthetic utility, as it serves as a model system for understanding the behavior of halogenated pyrazole derivatives in various chemical environments. Research investigations have demonstrated that compounds of this structural class exhibit remarkable versatility in their chemical transformations, particularly in cross-coupling reactions and nucleophilic substitution processes. The presence of the iodine substituent at the 4-position of the pyrazole ring provides an excellent leaving group for various synthetic manipulations, while the propanoic acid moiety offers additional functionalization possibilities.

Contemporary research efforts have increasingly focused on pyrazole-containing compounds due to their prevalence in pharmaceutical development and their role as privileged scaffolds in drug discovery programs. The specific structural features of this compound position it as an attractive intermediate for the synthesis of more complex molecular architectures, particularly those intended for biological evaluation and therapeutic applications.

Propriétés

IUPAC Name |

3-(4-iodopyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJGHVPPRUSELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Route and Reaction Conditions

Iodination of Pyrazole Ring

The iodination step involves the reaction of pyrazole or substituted pyrazole derivatives with iodine or iodine-containing reagents. For example, 3,5-dimethylpyrazole can be selectively iodinated at the 4-position using molecular iodine under controlled conditions. This step is critical to ensure the iodine atom is introduced at the correct position without affecting other reactive sites.

Coupling with Propanoic Acid Derivative

After iodination, the pyrazole derivative is reacted with a suitable propanoic acid derivative or precursor to introduce the propanoic acid group at the N1 position. This can be achieved through nucleophilic substitution or amidation reactions, often employing activating agents or coupling reagents to facilitate bond formation.

Use of Protecting Groups

In some synthetic routes, protecting groups such as benzyl or methyl groups are used to mask reactive functionalities during intermediate steps. These protecting groups are later removed under mild conditions to yield the final product.

Detailed Preparation Method (Example Protocol)

| Step | Reaction | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Iodination of pyrazole | Pyrazole + Iodine (I2), solvent (e.g., acetonitrile), room temperature to reflux | Selective iodination at 4-position |

| 2 | Coupling with propanoic acid derivative | Iodopyrazole + propanoic acid chloride or ester, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Formation of N1-substituted pyrazole |

| 3 | Deprotection (if applicable) | Acidic or reductive conditions (e.g., boron tribromide for methyl deprotection) | Removal of protecting groups to yield free acid |

| 4 | Purification | Recrystallization (methanol or other solvents), column chromatography | Ensures high purity of final compound |

Analytical Techniques for Validation

To confirm the successful synthesis and purity of 3-(4-iodo-1H-pyrazol-1-yl)propanoic acid, the following analytical methods are employed:

| Technique | Purpose | Typical Observations |

|---|---|---|

| FT-IR Spectroscopy | Identification of functional groups | Carboxylic acid C=O stretch around 1716 cm⁻¹ |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of pyrazole and propanoic acid moieties | Pyrazole protons at δ ~8.29 ppm (DMSO-d₆) |

| Elemental Analysis | Verification of elemental composition | Carbon, hydrogen, nitrogen within ±0.3% of theoretical values |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak corresponding to C6H6INO2 (adjusted for substituents) |

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Iodination | Reaction of pyrazole with iodine | High regioselectivity | Requires controlled conditions to avoid over-iodination |

| Coupling | Reaction with propanoic acid derivatives | Efficient N1 substitution | May require activating agents or protecting groups |

| Protecting Groups | Use of methyl or benzyl groups | Protects sensitive groups during synthesis | Deprotection involves hazardous reagents (e.g., boron tribromide) |

| Purification | Recrystallization, chromatography | High purity product | Time-consuming and solvent-intensive |

| Industrial Scale | Novel routes avoiding hazardous reagents | Safer, cost-effective | Development ongoing for optimal yield and purity |

Research Findings and Innovations

Recent patent literature reveals that novel synthetic routes have been developed to overcome the drawbacks of traditional methods. These include:

- Use of novel intermediates that simplify the synthesis.

- Avoidance of hazardous reagents such as methyl iodide and boron tribromide.

- Reduction of energy and solvent consumption by optimizing reaction conditions.

- Development of solid forms of the compound with improved pharmaceutical properties.

These advances contribute to making the production of this compound more commercially viable and environmentally sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid is C₇H₉IN₂O₂, with a molecular weight of approximately 280.06 g/mol. The compound features a pyrazole ring, substituted with an iodine atom and a propanoic acid moiety, which contributes to its diverse biological activities and reactivity profiles.

Pharmaceutical Applications

1. Medicinal Chemistry

- Antitumor Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Properties

- The compound has shown promise in reducing inflammation in preclinical studies, making it a candidate for developing anti-inflammatory drugs.

3. Enzyme Inhibition

- This compound acts as an inhibitor for specific enzymes involved in disease pathways, which can be crucial for therapeutic interventions in metabolic disorders.

Biochemical Research Applications

1. Bioconjugation and Labeling

- The compound is utilized in bioconjugation processes where it serves as a linker or tag for biomolecules. Its unique structure allows for selective binding to proteins or other macromolecules, facilitating the study of protein interactions and functions.

2. Peptide Synthesis

- In organic chemistry, this compound is employed as a building block in peptide synthesis. It enhances the yield and efficiency of reactions involving peptide bonds, making it valuable in the development of peptide-based therapeutics.

Synthetic Chemistry Applications

1. Organic Synthesis

- This compound is used as an intermediate in the synthesis of various organic compounds. Its reactivity allows chemists to create complex molecules with specific functionalities.

2. Development of Novel Compounds

- Researchers are exploring the potential of this compound to develop new derivatives with enhanced biological activities or improved pharmacokinetic profiles.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of various pyrazole derivatives including this compound. The results indicated that this compound significantly inhibited tumor growth in vitro and in vivo models, demonstrating potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation published in Biochemical Pharmacology explored the anti-inflammatory effects of this compound on murine models of arthritis. The findings revealed that treatment with this compound resulted in reduced inflammatory markers and improved clinical scores compared to control groups.

Mécanisme D'action

The mechanism by which 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities and receptor binding .

Comparaison Avec Des Composés Similaires

2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid

- Structure: Methyl group at the pyrazole 4-position; propanoic acid at N1.

- Molecular Formula : C₇H₁₀N₂O₂; MW : 154.17 g/mol.

- Purity : 95% (commercially available in 100 mg–1 g quantities) .

- Key Differences: Replacement of iodine with methyl reduces molecular weight by ~111.87 g/mol, likely altering lipophilicity (LogP) and hydrogen-bonding capacity.

2-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid

- Structure: Positional isomer of the target compound, with propanoic acid at the pyrazole 2-position.

- Molecular Formula : C₆H₇IN₂O₂; MW : 266.04 g/mol.

- Purity : 95% (CAS 1217862-25-3) .

- Key Differences: The shift of the propanoic acid from N1 to N2 alters the spatial arrangement of functional groups, which may impact binding to biological targets or crystallization behavior.

Derivatives with Modified Functional Groups

Methyl 3-(4-Iodo-1H-pyrazol-1-yl)propanoate

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodo-1H-pyrazol-1-yl)propanoic Acid

- Structure: Incorporates an Fmoc-protected amino group on the propanoic acid chain.

- Molecular Formula : C₂₁H₁₉IN₃O₄; MW : 528.30 g/mol.

- Key Differences : The Fmoc group enables use in solid-phase peptide synthesis (SPPS), expanding utility in bioconjugation or peptide-based drug discovery .

Data Tables

Table 1. Comparative Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | CAS Number | Key Substituents |

|---|---|---|---|---|---|

| 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid | C₆H₇IN₂O₂ | 266.04 | 95–98 | 6715-91-9¹ | Iodo (C4), propanoic acid |

| 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | C₇H₁₀N₂O₂ | 154.17 | 95 | 1005582-20-6 | Methyl (C4), propanoic acid |

| Methyl 3-(4-Iodo-1H-pyrazol-1-yl)propanoate | C₇H₉IN₂O₂ | 280.07 | 97 | 1175275-82-7 | Iodo (C4), methyl ester |

| 2-(4-Iodo-1H-pyrazol-1-yl)propanoic acid | C₆H₇IN₂O₂ | 266.04 | 95 | 1217862-25-3 | Iodo (C4), positional isomer |

¹CAS number discrepancy: lists the compound as discontinued without a CAS, while cites 6715-91-7. This may reflect supplier-specific nomenclature or isomerism.

Table 2. Functional Group Impact on Properties

Research and Application Insights

- Agrochemical Potential: Propanoic acid derivatives with pyrazole cores are known herbicides (e.g., haloxyfop, fluazifop) , suggesting possible pesticidal utility for iodine analogs.

- Synthetic Challenges : Discontinuation by suppliers may reflect synthetic hurdles, such as iodine instability or purification difficulties under standard conditions.

Activité Biologique

3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the iodine atom in its molecular structure enhances its reactivity and may confer specific therapeutic properties. This article explores the biological activity of this compound, including its mechanisms, therapeutic potentials, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 292.11 g/mol. The compound features a pyrazole ring substituted with an iodine atom and a propanoic acid moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.11 g/mol |

| Functional Groups | Iodine, Pyrazole, Propanoic Acid |

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially modulating enzyme activities and receptor binding. This interaction may lead to various pharmacological effects, including anti-inflammatory and anticancer properties .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anti-inflammatory Activity

Similar compounds have demonstrated significant anti-inflammatory effects. For instance, derivatives of pyrazole are often studied for their ability to inhibit inflammatory pathways. In one study, related compounds showed notable anti-inflammatory activity in various assays .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Research on related pyrazole derivatives has indicated activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Preliminary studies suggest that the compound may have anticancer potential, particularly through interactions with specific cancer-related pathways . The presence of iodine may enhance this activity by increasing the compound's reactivity.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated pyrazole derivatives to understand its unique properties better:

| Compound | Molecular Formula | Notable Features |

|---|---|---|

| 3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid | Bromine substitution; similar biological activity expected | |

| 3-(4-Chloro-1H-pyrazol-1-yl)propanoic acid | Chlorine substitution; varies in reactivity compared to iodine | |

| 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid | Fluorine substitution; typically lower reactivity than iodine |

The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs, influencing its chemical behavior and interactions.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, highlighting the potential of compounds similar to this compound:

- Anti-inflammatory Evaluation : A study synthesized various pyrazole derivatives and assessed their anti-inflammatory activities through in vivo models. Compounds exhibiting significant inhibition of inflammatory markers were identified, suggesting a promising therapeutic avenue for related structures .

- Antimicrobial Testing : Another research effort examined the antimicrobial efficacy of several pyrazole derivatives against common pathogens, revealing that certain substitutions significantly enhanced antibacterial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions or regioselective cyclization. For example, pyrazole-containing derivatives are often prepared using chloranil in xylene under reflux (25–30 hours), followed by purification via recrystallization from methanol . The iodination step typically requires careful control of stoichiometry and temperature to avoid over-substitution. Yield optimization involves adjusting catalysts (e.g., Pd-based for cross-coupling) and protecting groups for the carboxylic acid moiety.

Q. How is the purity and structural integrity of this compound verified?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, using a C18 column and a water/acetonitrile gradient.

- Structural Confirmation :

- NMR : and NMR should confirm the pyrazole ring protons (δ ~7.5–8.5 ppm for aromatic protons) and the propanoic acid backbone (δ ~2.5–3.5 ppm for CH groups) .

- Mass Spectrometry : ESI-MS in negative ion mode can detect the molecular ion peak [M-H], with exact mass matching the theoretical value (e.g., CHINO: ~280.95 g/mol).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood to avoid inhalation of dust or vapors.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

- Storage : Keep in a tightly sealed container at 2–8°C, away from light and moisture .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the pyrazole ring’s substitution pattern for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software (via SHELX-97) is ideal for determining bond lengths, angles, and iodine positioning. Crystals are grown via slow evaporation of a DMSO/water solution. Refinement parameters (R, wR) should be <5% to confirm accuracy . Disordered iodine positions may require TWINABS for data correction.

Q. What strategies address solubility challenges in biological assays involving this compound?

- Methodological Answer :

- Derivatization : Convert the carboxylic acid to a methyl ester or amide to enhance lipophilicity.

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents.

- pH Adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for in vitro studies. Monitor aggregation via dynamic light scattering (DLS) .

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be analyzed for derivatives of this compound?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can resolve splitting caused by rotational isomerism in the propanoic acid chain.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies >0.3 ppm may indicate impurities or tautomerism .

Q. What experimental design considerations are critical for studying this compound’s metal-binding properties?

- Methodological Answer :

- Ligand Design : Introduce chelating groups (e.g., hydroxamate) adjacent to the pyrazole ring.

- Titration Studies : Use UV-Vis or fluorescence spectroscopy with incremental additions of metal ions (e.g., Cu, Zn). Fit data to a 1:1 binding model using Benesi-Hildebrand plots.

- Competition Assays : Add EDTA to confirm reversibility of metal coordination .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the biological activity of this compound?

- Methodological Answer :

- Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., deiodinated byproducts).

- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability.

- Meta-Analysis : Compare IC values across studies using a standardized unit (e.g., μM vs. μg/mL) and apply statistical tests (e.g., ANOVA) to identify outliers .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Expected Data | Reference |

|---|---|---|

| NMR (DMSO-d6) | δ 8.2 (s, 1H, pyrazole-H), 4.3 (t, 2H, CH), 2.6 (t, 2H, CH) | |

| ESI-MS | [M-H]: 280.95 | |

| IR (ATR) | 1705 cm (C=O stretch) |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Deiodinated pyrazole | Excessive heating | Use lower reflux temperature |

| Esterified propanoic acid | Residual methanol in reaction | Add molecular sieves during synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.